sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate
Description
Sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate (CAS: 926207-75-2, Molecular formula: C₈H₁₁NaO₄, Molecular weight: 194.16 g/mol) is a bicyclic compound featuring a strained 2.2.1 ring system. The structure includes a hydroxymethyl group at position 1 and a sodium carboxylate at position 4 . This compound is cataloged as a building block in drug discovery, highlighting its utility in synthesizing complex molecules due to its polar carboxylate group, which enhances water solubility compared to ester or carbamate derivatives .
Properties
IUPAC Name |
sodium;1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4.Na/c9-4-8-2-1-7(3-8,5-12-8)6(10)11;/h9H,1-5H2,(H,10,11);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GROUFKJWYSWOON-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1(CO2)C(=O)[O-])CO.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NaO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.1]heptane-1-carboxylates, including sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate, can be achieved through organocatalytic formal [4 + 2] cycloaddition reactions. This method allows for the rapid and enantioselective formation of the bicyclic structure from simple starting materials under mild conditions . The reaction typically involves the use of enones and triketopiperazines as starting materials, with the addition of suitable catalysts to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of such compounds often involves scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of catalysts and reaction conditions is crucial to ensure the efficiency and cost-effectiveness of the industrial process.
Chemical Reactions Analysis
Types of Reactions
sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The sodium ion can be replaced by other cations through ion-exchange reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve the use of ion-exchange resins or other suitable reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and natural product scaffolds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and other biochemical processes.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs and treatments.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The presence of the hydroxymethyl group and carboxylate moiety can also influence its binding affinity and specificity.
Comparison with Similar Compounds
Methyl 1-(Hydroxymethyl)-2-Oxabicyclo[2.2.1]heptane-4-Carboxylate
- Molecular Formula: C₁₃H₂₃NO₆
- Molecular Weight : 289.33 g/mol
- CAS : EN300-26690709
- Key Differences :
tert-Butyl N-[1-(Hydroxymethyl)-2-Oxabicyclo[2.2.1]heptan-4-yl]carbamate
- Molecular Formula: C₁₂H₂₁NO₄
- Molecular Weight : 243.3 g/mol
- CAS : 2580185-38-0
- Key Differences :
1-(Fluoromethyl)-2-Oxabicyclo[2.2.1]heptan-4-Amine Hydrochloride
- Molecular Formula: C₇H₁₂ClFNO
- Molecular Weight : 181.6 g/mol
- CAS: Not provided
- Key Differences :
[4-(Hydroxymethyl)-2-Oxabicyclo[2.1.1]hexan-1-yl]methyl Acetate
- Molecular Formula : C₉H₁₄O₄
- Molecular Weight : 186.21 g/mol
- CAS : 2170372-27-5
- Key Differences :
2-Oxabicyclo[2.2.2]octan-4-yl Methanol
- Molecular Formula: Not explicitly provided (analogous to C₈H₁₄O₂)
- Key Differences :
Structural and Functional Comparison Table
Biological Activity
Sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate, a compound derived from the bicyclic oxabicycloheptane structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C8H11NaO4
- Molecular Weight : 194.16 g/mol
This compound features a bicyclic framework with a hydroxymethyl group and a carboxylate functional group, which are critical for its biological activity.
Research indicates that this compound exhibits several mechanisms of action, primarily related to its interaction with biological receptors and enzymes:
- Thromboxane A2 Antagonism : Studies have shown that derivatives of oxabicycloheptanes can act as thromboxane A2 (TxA2) antagonists, which play a significant role in platelet aggregation and vasoconstriction . This activity suggests potential applications in cardiovascular therapies.
- Antimicrobial Properties : Compounds with similar structures have demonstrated significant antibacterial activity against Gram-positive bacteria, indicating that this compound may also possess antimicrobial properties .
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and associated symptoms.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound and its derivatives:
Case Study 1: Thromboxane A2 Antagonist Development
In a study involving interphenylene derivatives of the oxabicycloheptane structure, one compound was identified as a potent TxA2 antagonist with an IC50 value of 7 nM against arachidonic acid-induced platelet aggregation in human plasma. This compound also demonstrated a long duration of action in vivo, providing insights into the therapeutic potential of this compound derivatives in managing thrombotic conditions .
Case Study 2: Antimicrobial Evaluation
A series of compounds structurally related to this compound were evaluated for their antimicrobial properties. Results indicated that these compounds exhibited superior antibacterial activity compared to traditional antibiotics against specific strains of Gram-positive bacteria, highlighting their potential as novel antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
